Boc-thr-onp

Description

Contextual Significance in Organic Synthesis

The significance of Boc-Thr-ONp extends beyond its direct application in peptide synthesis. It is an important intermediate in the production of a variety of fine chemicals, agrochemicals, and pharmaceuticals. chemimpex.com The ability to selectively introduce a threonine unit into a molecule is critical for creating compounds that can interact with specific biological targets, thereby enhancing therapeutic effectiveness. chemimpex.com Researchers in drug development and protein engineering utilize this compound to synthesize complex molecules and to study the structure-function relationships of proteins. chemimpex.com

Historical Development of Boc-Based Protecting Group Strategies

The development of reliable methods for peptide synthesis has been a long and incremental process. A key challenge has been to prevent unwanted side reactions and to ensure that the amino acids link together in the correct sequence. libretexts.org This has been largely addressed through the strategic use of protecting groups. wiley-vch.de

The concept of protecting the N-α-amino group of an amino acid was a pivotal moment in the history of peptide synthesis. Early in the 20th century, Fischer and Fourneau reported the first peptide synthesis. nih.gov However, it was the introduction of the first practical and reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932 that revolutionized the field. nih.gov This allowed for a more controlled and stepwise assembly of amino acids. nih.gov The success of these early "classical" or solution-phase methods laid the groundwork for future innovations. nih.gov

The tert-butoxycarbonyl (Boc) protecting group was introduced in the 1960s and represented a major advancement in peptide synthesis. numberanalytics.com The Boc group is stable under a variety of reaction conditions but can be readily removed with a moderate acid, such as trifluoroacetic acid (TFA). wikipedia.orgpeptide.com This selective removal, or deprotection, allows for the sequential addition of amino acids to build a peptide chain. The introduction of the Boc group expanded the toolkit available to organic chemists and became a cornerstone of peptide synthesis, particularly in the development of solid-phase methodologies. numberanalytics.com

The concept of solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield in the early 1960s, was a paradigm shift in the field. peptide.combiotage.comjpt.com In SPPS, the first amino acid is attached to an insoluble polymer support, or resin. jpt.com Subsequent protected amino acids are then added one by one. jpt.com The growing peptide chain remains attached to the solid support throughout the synthesis, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. biotage.com

Merrifield initially used the Cbz protecting group but later adapted SPPS to utilize the Boc group for Nα-protection. nih.gov The Boc/Bzl (benzyl) strategy became a widely used approach, where the Boc group is used for temporary N-terminal protection and benzyl-based groups are used for more permanent side-chain protection. wikipedia.orgpeptide.com The development of automated peptide synthesizers based on Boc SPPS further accelerated the pace of peptide research. nih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) group, introduced by Carpino and Han in 1970, offered a milder, base-labile alternative, the Boc/Bzl approach remains valuable, particularly for synthesizing peptides prone to aggregation. nih.govwikipedia.orgpeptide.com

Introduction of the tert-Butoxycarbonyl (Boc) Group

Role as an Activated Amino Acid Derivative

For a peptide bond to form, the carboxyl group of one amino acid must be "activated" to make it more reactive towards the amino group of the next amino acid. bachem.com this compound is an example of such an activated amino acid derivative. chemimpex.com The 4-nitrophenyl ester is an effective activating group because 4-nitrophenol (B140041) is a good leaving group, facilitating the formation of the amide (peptide) bond. The use of active esters, such as p-nitrophenyl esters, provides a reliable method for peptide coupling with minimal side reactions. bachem.comresearchgate.net This pre-activation strategy allows for high coupling efficiency in the stepwise construction of peptides. bachem.com

| Property | Value |

| Synonyms | Boc-L-Thr-ONp |

| CAS Number | 28307-08-6 |

| Molecular Formula | C15H20N2O7 |

| Molecular Weight | 340.33 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 59-66 °C |

| Purity | ≥ 98% (HPLC) |

| Optical Rotation | [a]D20 = -12 ± 2º (c=1 in MeOH) |

| Storage Conditions | 0-8°C |

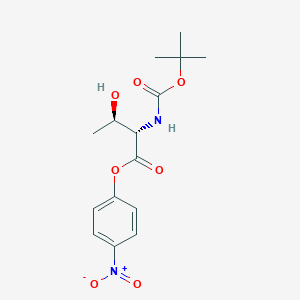

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURWBXFMOUSMJX-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-α-tert-Butoxycarbonyl-L-Threonine 4-Nitrophenyl Ester Analogues

The synthesis of Boc-Thr-ONp analogs primarily revolves around the formation of a p-nitrophenyl ester from a Boc-protected threonine. This process involves several key steps and considerations to ensure high yield and purity.

The core of the synthesis is the esterification of N-α-tert-Butoxycarbonyl-L-Threonine (Boc-Thr-OH) with 4-nitrophenol (B140041) (pNP-OH). This reaction is a type of nucleophilic acyl substitution where the hydroxyl group of 4-nitrophenol attacks the activated carboxyl group of the Boc-protected amino acid. The presence of the electron-withdrawing nitro group on the phenol (B47542) ring makes the resulting ester more reactive and a better leaving group, which is advantageous for subsequent peptide coupling reactions. sci-hub.sesci-hub.st The general reaction can be carried out in various polar organic solvents like acetonitrile, with the assistance of a base. sci-hub.st

A common laboratory procedure involves dissolving the Boc-protected amino acid and 4-nitrophenol in a suitable solvent, followed by the addition of a coupling agent. vulcanchem.com The reaction mixture is typically stirred for several hours to ensure completion.

To facilitate the esterification, the carboxylic acid group of Boc-Thr-OH must be activated. This is achieved using a variety of coupling reagents. Dicyclohexylcarbodiimide (DCC) is a classic and widely used coupling agent for this purpose. sci-hub.sebachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of 4-nitrophenol. iris-biotech.de A major drawback of DCC is the formation of the byproduct dicyclohexylurea (DCU), which is often insoluble and can complicate purification. bachem.compeptide.com

To mitigate the issues associated with DCC, other carbodiimides like Diisopropylcarbodiimide (DIC) are employed, as the resulting urea (B33335) byproduct is more soluble. bachem.compeptide.com Water-soluble carbodiimides such as Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) are also utilized, particularly in aqueous reaction media, as the byproduct can be easily removed by extraction. peptide.com

Beyond carbodiimides, other classes of coupling reagents have gained prominence. Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and ability to suppress side reactions. vulcanchem.combachem.comresearchgate.net These reagents often require the presence of a base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the reaction. vulcanchem.combachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its analogs are frequently used in conjunction with coupling reagents to minimize racemization. bachem.compeptide.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization without additives. bachem.compeptide.com |

| Phosphonium Reagents | PyBOP, PyAOP | High coupling efficiency, suitable for sterically hindered couplings. bachem.comresearchgate.net |

| Aminium/Uronium Reagents | HBTU, TBTU, HATU, COMU | Very efficient, fast reaction rates, often used in automated synthesis. bachem.comiris-biotech.de |

Table 1: Common Coupling Reagents for Ester Formation

Achieving high yield and purity in the synthesis of this compound analogs requires careful optimization of several reaction parameters. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) often being preferred. vulcanchem.com Reaction temperature and time are also critical factors; reactions are typically run at room temperature for 12-24 hours. vulcanchem.com

The stoichiometry of the reactants, including the coupling agent and any additives, must be carefully controlled. An excess of the coupling agent is often used to drive the reaction to completion, but this can also lead to side reactions if not managed properly. The choice of base and its concentration can also significantly impact the reaction outcome, particularly in preventing racemization. researchgate.net Design of Experiments (DoE) methodologies, such as Plackett-Burman designs for screening and Response Surface Methodology (RSM) for optimization, can be employed to systematically identify the most critical factors and their optimal levels.

For industrial production, the synthesis of this compound and its analogs is adapted for large-scale batch processes. This often involves the use of large reactors and automated systems to control reaction parameters precisely. vulcanchem.com The purification of the final product on a large scale typically relies on techniques like recrystallization or large-scale chromatography.

More recently, continuous flow chemistry has emerged as a powerful alternative for the synthesis of activated amino acid esters. vapourtec.commdpi.com Flow reactors offer several advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. mdpi.com In a flow system, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a heated or cooled tube or channel. vapourtec.com This allows for precise control over reaction time and temperature, minimizing the formation of byproducts. mdpi.com Continuous flow systems can also be integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction. vapourtec.com This approach is particularly well-suited for the synthesis of peptides and their building blocks, offering a more efficient and sustainable manufacturing process. chimia.chresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

Reactivity of the 4-Nitrophenyl (ONp) Ester Moiety

The utility of this compound in peptide synthesis stems directly from the reactivity of the 4-nitrophenyl ester group. This moiety acts as an excellent leaving group, facilitating the formation of peptide bonds.

The formation of a peptide bond using this compound is a classic example of a nucleophilic acyl substitution reaction. libretexts.org The reaction is initiated by the nucleophilic attack of the amino group of another amino acid or peptide on the electrophilic carbonyl carbon of the 4-nitrophenyl ester. vulcanchem.com This attack leads to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

The key to the high reactivity of the 4-nitrophenyl ester lies in the electron-withdrawing nature of the nitro group. This group stabilizes the resulting 4-nitrophenolate (B89219) anion, making it a very good leaving group. sci-hub.se The tetrahedral intermediate then collapses, expelling the 4-nitrophenolate and forming the new amide (peptide) bond. libretexts.orgmasterorganicchemistry.com

Amide Bond Formation in Peptide Coupling Reactions

This compound is an amino acid derivative specifically designed for peptide synthesis. chemimpex.com It consists of the amino acid L-threonine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. chemimpex.com This dual functionality allows for the controlled formation of a peptide bond.

The primary role of this compound is to act as an activated amino acid derivative for the creation of peptide linkages. The p-nitrophenyl ester serves as a good leaving group, which makes the carboxyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain. vulcanchem.com This reaction, a form of nucleophilic acyl substitution, results in the formation of a new amide (peptide) bond and the release of p-nitrophenol as a byproduct. smolecule.com The Boc group remains attached to the threonine residue, preventing its amino group from participating in unwanted side reactions during the coupling process. vulcanchem.comsmolecule.com This strategy is a foundational element of Boc-based solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain.

The general reaction can be summarized as follows: this compound + H₂N-R' → Boc-Thr-NH-R' + p-nitrophenol

The efficiency of this coupling reaction can be influenced by several factors, including the steric hindrance of the reacting amino acids and the reaction conditions. vulcanchem.com

Influence of Solvent Systems on Coupling Efficiency

The choice of solvent is critical for the success of peptide coupling reactions involving activated esters like this compound. The solvent must solubilize the reactants while facilitating the reaction kinetics. Polar aprotic solvents are generally preferred for these types of reactions.

Commonly used solvents and their effects are detailed below:

| Solvent | Type | Influence on Coupling Efficiency | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | Widely used due to its excellent solvating properties for protected peptides. It enhances reaction rates for coupling reactions. | vulcanchem.com, , rsc.org |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | Similar to DMF, it is a strong solvent that can increase coupling efficiency, particularly for difficult sequences prone to aggregation. | vulcanchem.com, rsc.org |

| Dichloromethane (B109758) (DCM) | Nonpolar Aprotic | Often used in the initial stages of synthesis and for coupling reactions, though sometimes less effective than DMF for longer, less soluble peptides. | ias.ac.in |

| Tetrahydrofuran (THF) | Polar Aprotic | Used in some coupling protocols, but its lower polarity compared to DMF may result in slower reaction rates. | jk-sci.com, bzchemicals.com |

| Acetonitrile | Polar Aprotic | Can be used for coupling, but its polarity may influence the extent of side reactions such as racemization. | cdnsciencepub.com |

| Water | Polar Protic | Generally avoided in the main coupling step as it can lead to the hydrolysis of the activated ester, reducing the yield of the desired peptide. google.com Some specialized aqueous synthesis protocols exist but require specific water-soluble protecting groups. rsc.org | google.com |

Research indicates that polar solvents tend to promote racemization, a potential side reaction during coupling. cdnsciencepub.com Therefore, the selection of a solvent system often involves a trade-off between reaction rate, solubility of reactants, and minimization of undesirable side reactions. cdnsciencepub.com

Hydrolysis of the Ester Linkage

The p-nitrophenyl ester linkage in this compound is susceptible to hydrolysis, a reaction where water acts as a nucleophile, cleaving the ester bond. This reaction is generally undesirable during a coupling reaction as it consumes the activated amino acid, but it is a key process in other contexts, such as in enzymatic assays. vulcanchem.com

Hydrolysis can occur under both acidic and basic conditions.

Under basic conditions: The ester bond is cleaved by nucleophilic attack from a hydroxide (B78521) ion. This process releases p-nitrophenolate and the Boc-protected threonine (Boc-Thr-OH). vulcanchem.com The rate of hydrolysis is significantly enhanced in basic media.

Under acidic conditions: The reaction is slower, but cleavage of the ester can still occur, yielding Boc-Thr-OH and p-nitrophenol. vulcanchem.com

The hydrolysis of p-nitrophenyl esters is a well-studied reaction. The release of p-nitrophenol or its corresponding phenolate (B1203915) ion can be monitored spectrophotometrically, as it produces a characteristic yellow color. vulcanchem.comoup.com This property makes compounds like this compound useful as chromogenic substrates for studying the activity of esterase enzymes. frontiersin.org Studies on various peptides have utilized the hydrolysis of p-nitrophenyl esters to investigate catalytic activity and reaction kinetics. oup.comoup.comnih.gov

Chemistry of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in the construction of peptides. jk-sci.comchemistrysteps.com Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions. vulcanchem.comwikipedia.org

Mechanism of Boc Group Introduction

The introduction of a Boc group onto the nitrogen atom of an amine, such as the α-amino group of threonine, converts the amine into a carbamate (B1207046). chemistrysteps.com This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from undergoing undesired reactions. chemistrysteps.com

The most common method for introducing a Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.comnumberanalytics.com The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. masterorganicchemistry.comcommonorganicchemistry.com This forms a tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.comcommonorganicchemistry.com

Proton Transfer: The resulting protonated carbamate is then deprotonated. In the absence of an external base, the tert-butyl carbonate leaving group acts as the base. masterorganicchemistry.comcommonorganicchemistry.com

Decomposition of byproduct: The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated to form tert-butanol. chemistrysteps.comcommonorganicchemistry.com

The reaction is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize the protonated amine and drive the reaction to completion. jk-sci.comcommonorganicchemistry.com In some cases, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is used, especially for less reactive or sterically hindered amines. wikipedia.orgnumberanalytics.com

While Boc₂O is the most prevalent reagent for Boc protection, other reagents can also serve as Boc-group donors. These are often used in specific circumstances or to overcome challenges associated with Boc₂O.

| Reagent | Description | Reference |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | A crystalline, stable reagent that can be used for Boc protection under mild conditions. | |

| tert-Butyl Azidoformate (Boc-N₃) | An older reagent for Boc introduction. Its use has declined due to its potential explosive nature. | |

| tert-Butyl Chloroformate (Boc-Cl) | A highly reactive reagent for Boc protection, though less commonly used now than Boc₂O due to its higher reactivity and moisture sensitivity. | smolecule.com |

| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) | An effective reagent for racemization-free amidation and peptide synthesis, which can be prepared from recoverable byproducts. rsc.org | rsc.org |

These alternative reagents provide chemists with a range of options to achieve Boc protection, tailored to the specific requirements of the substrate and reaction conditions.

Amine Attack on Di-tert-Butyl Dicarbonate (Boc2O)

Acid-Labile Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability to a range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The deprotection of this compound involves the cleavage of the carbamate bond, liberating the free amine of the threonine residue. This process is typically achieved through acidolysis, which proceeds via protonation of the Boc group's carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, isobutylene, and carbon dioxide.

Use of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for the removal of the Boc group. wikipedia.orgnih.gov TFA is often used in a solution with a scavenger in a solvent like dichloromethane (DCM). wikipedia.orggoogle.com The concentration of TFA can be varied, with typical conditions ranging from 20-50% TFA in DCM. thieme-connect.de For instance, complete deprotection can often be achieved within 30 minutes at room temperature. ias.ac.in

HCl is also a highly effective reagent for Boc deprotection and is frequently used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. wikipedia.orgias.ac.in A 4M solution of HCl in dioxane is a common choice. ias.ac.in The choice between TFA and HCl can depend on the specific substrate and the presence of other acid-sensitive functional groups. While both are strong acids, their reactivity profiles can differ, influencing the selectivity of the deprotection reaction.

Table 1: Common Acidic Reagents for Boc Deprotection of this compound

| Reagent | Typical Conditions | Solvent | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% concentration, 0–25°C, 1–2 hours | Dichloromethane (DCM) | |

| Hydrochloric Acid (HCl) | 4 M solution, 25°C, 4 hours | Dioxane | |

| HCl/Acetic Acid | 1-2N HCl in Acetic Acid | Acetic Acid | ias.ac.in |

Role of Scavengers in Preventing Side Reactions During Deprotection

During the acid-catalyzed removal of the Boc group, the formation of the highly reactive tert-butyl cation is a significant concern. wikipedia.org This carbocation can alkylate nucleophilic residues within the peptide chain, leading to undesirable side products. acsgcipr.org Amino acids with susceptible side chains include tryptophan, methionine, tyrosine, and cysteine. peptide.com

To mitigate these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation. wikipedia.org Common scavengers include:

Anisole and Thioanisole (B89551): These are effective at preventing the alkylation of tryptophan. wikipedia.orgsigmaaldrich.com However, thioanisole should be used with caution in peptides containing tryptophan, as its cation adducts can alkylate the indole (B1671886) ring. sigmaaldrich.com

1,2-Ethanedithiol (EDT): EDT is an excellent scavenger for tert-butyl cations and also aids in the removal of other protecting groups, such as the trityl group from cysteine.

Triisopropylsilane (TIS): TIS is another effective cation scavenger.

Water: In small amounts, water can also act as a scavenger.

A widely used scavenger mixture is "Reagent K," which consists of TFA, water, phenol, thioanisole, and EDT. However, for many applications, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially when amino acid derivatives with more robust side-chain protection are used.

Selective Cleavage in the Presence of Other Protecting Groups

The ability to selectively remove one protecting group while others remain intact is a cornerstone of modern chemical synthesis, a concept known as orthogonality. iris-biotech.de The Boc group is considered acid-labile and can often be removed selectively in the presence of other protecting groups that are cleaved under different conditions. organic-chemistry.orgacsgcipr.org

For example, the Boc group can be removed while base-labile groups like the Fluorenylmethyloxycarbonyl (Fmoc) group remain unaffected. organic-chemistry.org This orthogonality is fundamental to the Boc/Bzl (benzyl) and Fmoc/tBu (tert-butyl) strategies in solid-phase peptide synthesis (SPPS). researchgate.netrsc.org

Selective cleavage of the Boc group in the presence of other acid-labile groups can be more challenging but is achievable under carefully controlled conditions. wikipedia.org For instance, the Boc group can be cleaved in the presence of a tert-butyl ester with reagents like 1 M HCl in ethyl acetate. thieme-connect.de The choice of acid and reaction conditions, such as temperature and reaction time, plays a crucial role in achieving the desired selectivity. sigmaaldrich.com For instance, using aluminum trichloride (B1173362) (AlCl₃) can allow for the selective cleavage of the N-Boc group in the presence of other acid-sensitive protecting groups. wikipedia.org

Sequential Deprotection Techniques

Sequential deprotection involves the stepwise removal of different protecting groups from a multifunctional molecule. This strategy is essential for the synthesis of complex peptides and other organic molecules where different parts of the molecule need to be modified in a specific order. nih.gov

In the context of this compound, a sequential deprotection strategy might involve the initial removal of the Boc group under acidic conditions to expose the N-terminal amine. This newly freed amine can then participate in a coupling reaction to extend the peptide chain. Subsequently, other protecting groups on the peptide, which were stable to the acidic conditions used for Boc removal, can be cleaved using orthogonal chemistries.

For example, a peptide could be synthesized with an N-terminal Boc group, a base-labile Fmoc group protecting a lysine (B10760008) side chain, and a photolabile group on another residue. The Boc group would be removed first with acid, followed by coupling of the next amino acid. Later in the synthesis, the Fmoc group could be removed with a base like piperidine (B6355638) to allow for modification of the lysine side chain. iris-biotech.de Finally, the photolabile group could be removed by exposure to light. This sequential approach provides precise control over the construction of the final molecule. nih.gov

Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies are fundamental to the efficient synthesis of complex molecules like peptides. iris-biotech.deuniurb.it An orthogonal set of protecting groups is one where each group can be removed by a specific set of reagents without affecting the others. thieme-connect.de This allows for the selective deprotection and modification of different functional groups within a molecule. uni-kiel.de

The most common orthogonal pairing in modern peptide synthesis is the Fmoc/tBu strategy. iris-biotech.de In this scheme, the N-terminal α-amino group is protected with the base-labile Fmoc group, while amino acid side chains are protected with acid-labile groups like tert-butyl (tBu), trityl (Trt), or Boc. iris-biotech.deresearchgate.net

While this compound is more commonly associated with the Boc/Bzl strategy, the principles of orthogonality still apply. iris-biotech.de In a scenario utilizing this compound, the Boc group serves as the temporary N-terminal protection, removed by acid. Side-chain protecting groups would need to be stable to these acidic conditions but removable by other means. Examples of such orthogonal groups include:

Base-labile groups: Such as Fmoc or Dde, which are removed by treatment with a base like piperidine or hydrazine, respectively. iris-biotech.de

Groups removed by hydrogenolysis: Such as the benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Z) group, which are cleaved using a palladium catalyst and a hydrogen source. peptide.com

Photolabile groups: These groups are stable until cleaved by irradiation with light of a specific wavelength. ias.ac.in

The ONp ester itself can be considered part of an orthogonal scheme, as it is stable to the acidic conditions used for Boc deprotection but is reactive towards nucleophiles like amines in a coupling reaction.

Table 2: Examples of Orthogonal Protecting Groups to the Boc Group

| Protecting Group | Abbreviation | Cleavage Condition | Reference |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.de |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis | peptide.com |

| Benzyl | Bzl | Hydrogenolysis | peptide.com |

| Allyloxycarbonyl | Alloc | Palladium catalyst | peptide.com |

Iii. Advanced Applications in Peptide and Organic Synthesis Research

Strategic Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. rsc.org Boc-Thr-ONp plays a significant role within this methodology, particularly in the Boc/Benzyl (B1604629) (Bzl) protection strategy.

The Boc/Bzl strategy is a classic approach in SPPS where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protecting groups are typically benzyl-based. peptide.comiris-biotech.de this compound integrates seamlessly into this strategy. The Boc group protects the α-amino group of the threonine residue, preventing self-condensation and other unwanted side reactions during the coupling step. This protection is readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the subsequent amino acid to be coupled. peptide.comamericanpeptidesociety.org

The p-nitrophenyl ester serves as an "active ester," facilitating the formation of the peptide bond. google.com This activation of the carboxyl group allows for an efficient coupling reaction with the free amino group of the growing peptide chain attached to the solid support.

A key aspect of a successful SPPS strategy is the orthogonality of the protecting groups, meaning that the removal of one type of protecting group does not affect the others. peptide.com In the Boc/Bzl scheme, the Boc group is removed under milder acidic conditions than those required to cleave the benzyl-based side-chain protecting groups and the final peptide from the resin, which often involves strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

| Protecting Group Type | Example | Cleavage Condition |

| Temporary Nα-Protecting Group | Boc | Moderate acid (e.g., TFA) peptide.comamericanpeptidesociety.org |

| Permanent Side-Chain Protecting Group | Benzyl (Bzl) | Strong acid (e.g., HF) peptide.compeptide.com |

| Activating Group | p-Nitrophenyl (ONp) | Displaced during coupling |

The primary function of this compound in SPPS is the incorporation of a threonine residue into the growing peptide chain. chemimpex.com The process of chain elongation involves a repeating cycle of deprotection and coupling steps. peptide.com

Deprotection: The Nα-Boc protecting group of the terminal amino acid on the resin-bound peptide is removed with an acid like TFA. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to generate the free amine necessary for the next coupling step. peptide.com

Coupling: A solution of this compound is added to the resin. The activated p-nitrophenyl ester of this compound reacts with the free amino group of the resin-bound peptide, forming a new peptide bond and elongating the chain. google.com

Several side reactions can occur during SPPS, leading to impurities and a decrease in the yield of the desired peptide. The strategic use of activated amino acid derivatives like this compound, in conjunction with optimized reaction conditions, can help minimize these unwanted reactions.

Diketopiperazine formation is a significant side reaction that can occur after the coupling of the second amino acid, particularly when proline or glycine (B1666218) are involved. digitellinc.com It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. In the context of Boc chemistry, the protonated state of the amine function after Boc group removal helps to minimize this side reaction. Subsequent coupling with the third Boc-amino acid can be performed with in situ neutralization, further reducing the opportunity for diketopiperazine formation. ub.edu

Aspartimide formation is a problematic side reaction that occurs at aspartic acid (Asp) residues, especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser. nih.gov It involves the intramolecular cyclization of the aspartyl side chain with the backbone amide nitrogen, leading to the formation of a succinimide (B58015) ring. nih.gov This can result in racemization and the formation of β-peptides. nih.gov While this side reaction is a major concern in Fmoc-based SPPS, the acidic conditions of the Boc/Bzl strategy generally provide better suppression. nih.govuwec.edu However, careful selection of coupling conditions and the use of optimized protocols are still important to minimize this side reaction. Strategies to mitigate aspartimide formation include using bulkier side-chain protecting groups for aspartic acid or modifying the deprotection conditions. biotage.com

| Side Reaction | Susceptible Sequences | Mitigation Strategies in SPPS |

| Diketopiperazine Formation | Dipeptides, especially with C-terminal Pro or Gly | In situ neutralization protocols in Boc-SPPS ub.edu |

| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser nih.gov | Use of bulky Asp side-chain protecting groups, modified deprotection conditions biotage.com |

| Pyroglutamic Acid Formation | N-terminal Gln or Glu thieme-connect.denih.gov | Use of pre-activated amino acids, control of pH during coupling and deprotection thieme-connect.de |

N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) residues can undergo intramolecular cyclization to form pyroglutamic acid (pGlu). thieme-connect.denih.gov This side reaction can occur under both acidic and basic conditions. nih.govthieme-connect.de In Boc/Bzl approaches, this reaction can happen, particularly in the presence of weak acids or bases. thieme-connect.de The use of pre-activated amino acid derivatives, such as active esters, for coupling to a glutaminyl peptide is recommended to favor the desired intermolecular peptide bond formation over the intramolecular cyclization. thieme-connect.de

Aspartimide Formation

Cleavage from Solid Supports and Side-Chain Deprotection

In Boc-based solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of any side-chain protecting groups. For peptides synthesized using this compound, where the threonine side-chain hydroxyl group is typically protected with a benzyl ether (Bzl), this process requires strong acidic conditions. bzchemicals.com

The most common reagent for this purpose is anhydrous hydrogen fluoride (HF). This strong acid effectively cleaves the benzyl ester linkage connecting the peptide to the resin (e.g., a Merrifield or PAM resin) and the benzyl ether protecting the threonine side chain. bzchemicals.comiris-biotech.de The cleavage mechanism is typically an SN2 reaction. To prevent side reactions caused by the highly reactive carbocations generated during cleavage, scavengers are added to the cleavage cocktail. chempep.com Common scavengers include anisole, thioanisole (B89551), or a mixture of p-cresol (B1678582) and p-thiocresol.

Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used for cleavage. iris-biotech.de A "low-high" HF procedure is often employed to minimize side reactions. The "low" HF step, with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (B99878) (DMS), removes the more acid-labile protecting groups under milder conditions. This is followed by a "high" HF step to cleave the peptide from the resin and remove more resistant protecting groups like the Arg(Tos) group.

The tert-butyloxycarbonyl (Boc) group on the N-terminus of the final amino acid is also removed during this final acidolytic cleavage step. organic-chemistry.org It is crucial that the side-chain protecting groups, such as the benzyl group on threonine, remain stable throughout the repetitive TFA treatments used for the removal of the N-terminal Boc group at each cycle of the synthesis to avoid premature deprotection and potential side reactions. google.com

| Cleavage Reagent | Typical Conditions | Scavengers | Notes |

|---|---|---|---|

| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour | Anisole, p-cresol, p-thiocresol | Standard procedure for Boc-SPPS; requires specialized apparatus due to toxicity. |

| Trifluoromethanesulfonic Acid (TFMSA) | Room temperature, 60-90 minutes | Thioanisole, m-cresol | An alternative to HF, though still a very strong acid. iris-biotech.de |

| "Low-High" HF Procedure | Low HF/DMS, then High HF | Dimethyl sulfide (DMS) | Minimizes side reactions by a two-step deprotection process. |

| HBr in Acetic Acid/TFA | Room temperature, 60-90 minutes | Pentamethylbenzene, Thioanisole | Can be used for some resins like MBHA-resin. |

Role in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant for many peptide applications, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex, protected peptide fragments. researchgate.net this compound is well-suited for solution-phase synthesis due to the activated nature of the p-nitrophenyl ester, which facilitates efficient peptide bond formation under relatively mild conditions. chemimpex.com

In a typical solution-phase coupling reaction, the N-terminal Boc group of one peptide fragment is removed using an acid like trifluoroacetic acid (TFA). The resulting free amine is then coupled with this compound (or a peptide fragment with a C-terminal activated threonine). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF). nih.gov The p-nitrophenol released during the reaction can sometimes be monitored spectrophotometrically to track the progress of the coupling.

The Boc group's stability to a range of reaction conditions, other than strong acid, allows for a high degree of control in the synthetic strategy. organic-chemistry.org This is particularly important in fragment condensation strategies, where protected peptide segments are coupled together. The use of this compound allows for the introduction of a threonine residue at the C-terminus of a fragment, which can then be deprotected at the N-terminus for subsequent coupling. This approach has been used in the synthesis of various bioactive peptides. chemimpex.com

Preparation of Complex Molecular Architectures

The chemical properties of this compound make it a useful building block for the synthesis of molecules that go beyond simple linear chains. Its ability to participate in controlled coupling reactions is key to creating branched structures and incorporating non-standard elements.

Synthesis of Branched Peptides and Dendrimers

Branched peptides and dendrimers are of significant interest in drug delivery, diagnostics, and materials science. While Boc-Lys(Boc)-ONp is more commonly cited for creating branches due to the two amino groups of lysine (B10760008), this compound can be utilized in strategies to build specific types of branched structures. nih.gov

For instance, the side-chain hydroxyl group of threonine, once deprotected, can serve as a point for further functionalization or branching. An orthogonal protecting group strategy would be required, where the threonine side-chain protection is removed while the rest of the peptide remains protected. After the main peptide chain is assembled, the threonine side-chain can be deprotected and other peptide chains or molecules can be attached.

In dendrimer synthesis, activated amino acids like this compound are crucial for the stepwise, generational growth of the dendritic structure. nih.gov The synthesis often involves the reaction of a core molecule with multiple functional groups (e.g., amines) with an excess of the Boc-protected and activated amino acid. nih.gov After coupling, the Boc groups on the newly added layer are removed, revealing new amino groups for the next generation of the dendrimer to be added. This iterative process allows for the precise construction of these highly branched, monodisperse macromolecules. researchgate.net

Incorporation into Unnatural Amino Acid Derivatives and Peptidomimetics

This compound can serve as a precursor for the synthesis of unnatural amino acid derivatives. rsc.orgyoutube.com The threonine backbone can be chemically modified to introduce new functionalities or to alter its stereochemistry. The Boc and ONp groups provide protection and activation for subsequent incorporation into a peptide chain.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation, bioavailability, or receptor affinity. abyntek.comresearchgate.net this compound can be a starting point for creating such molecules. For example, the peptide bond can be replaced with an alternative linkage, or the threonine side chain can be modified. Research has shown that Boc-protected amino acids can be used in solid-phase synthesis to create peptidomimetic structures, such as those containing hydroxyethylene isosteres. nih.gov5z.com The versatility of the Boc group allows for complex chemical transformations to be performed on the amino acid before its incorporation into the final molecule. 5z.com

Derivatization Studies and Chemical Modifications of this compound Analogues

The chemical handles present in this compound and its analogues allow for a wide range of derivatization studies and modifications, leading to novel functionalities in peptides.

Functionalization of Peptide Chains

The side-chain hydroxyl group of the threonine residue, introduced using this compound, is a key site for post-synthetic modification of peptides. After the peptide has been assembled and cleaved from the resin, the threonine hydroxyl group can be functionalized in various ways. This can include:

Phosphorylation: Introducing a phosphate (B84403) group to mimic post-translational modifications.

Glycosylation: Attaching carbohydrate moieties to create glycopeptides.

Alkylation or Acylation: Adding alkyl or acyl chains to modify the peptide's lipophilicity.

Conjugation: Linking the peptide to other molecules such as fluorophores, biotin, or drug molecules for diagnostic or therapeutic applications. abyntek.com

These modifications can significantly alter the biological activity, stability, and pharmacokinetic properties of the peptide. abyntek.com The ability to introduce a threonine residue at a specific position using this compound allows for precise, site-specific functionalization of the final peptide product. bachem.com

Synthetic Pathways to Bioactive Peptide Analogues

The N-Boc-protected p-nitrophenyl active ester of threonine, this compound, is a specialized reagent that serves as a cornerstone in the chemical synthesis of complex and biologically active peptide analogues. The strategic combination of a temporary N-terminal Boc protecting group with a highly activated C-terminal p-nitrophenyl (ONp) ester makes this compound particularly suitable for specific challenges in peptide synthesis, such as coupling at sterically hindered positions and facilitating segment condensation strategies. lookchem.comucl.ac.uk Its application is crucial in constructing analogues of natural peptides where the threonine residue plays a pivotal role in biological function, for instance, through post-translational modifications like glycosylation or in defining the peptide's secondary structure.

Research in this area focuses on leveraging the unique reactivity of this compound to build novel peptide structures that are not easily accessible through standard automated synthesis protocols. These analogues are designed to have enhanced stability, receptor affinity, or novel biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Detailed Research Findings

The utility of Boc-protected amino acid active esters, including this compound, is well-documented in the synthesis of a variety of bioactive peptide analogues. The ONp ester provides robust activation, enabling efficient peptide bond formation under relatively mild conditions, which is critical when dealing with sensitive or complex peptide sequences. nih.gov

One significant area of application is in the synthesis of glycopeptide analogues . Threonine is a common site for O-linked glycosylation, a modification essential for the biological activity of many proteins. While Fmoc-based solid-phase peptide synthesis (SPPS) is often preferred for glycopeptides due to the acid sensitivity of glycosidic bonds, modified Boc-SPPS strategies have been developed to overcome this limitation. nih.govresearchgate.net These methods use milder acidic conditions for Boc deprotection, allowing for the safe incorporation of glycosylated amino acids and the synthesis of complex glycopeptide-α-thioesters. nih.gov The synthesis of threonine-containing O-glycopeptides, which are analogues of antifreeze glycoproteins, highlights the importance of incorporating modified threonine residues to study structure-activity relationships. Although direct use of this compound in this specific context is less common than pre-glycosylated building blocks, its principle of activation is fundamental to the coupling strategies employed.

Another critical application is in the construction of complex cyclic peptides and lantibiotics . These molecules often contain intricate ring structures and non-proteinogenic amino acids. The synthesis of analogues of the lantibiotic nisin and the cyclic peptide somatostatin (B550006) has been accomplished using Boc-chemistry on specialized supports like oxime resins. ucl.ac.uk These syntheses involve threonine residues within the peptide backbone, which are precursors to the characteristic lanthionine (B1674491) bridges. The efficiency of active esters, such as p-nitrophenyl esters, in promoting coupling at sterically demanding sites is a significant advantage in these multi-step synthetic pathways. ucl.ac.uk

Furthermore, Boc-amino acid-ONp esters are instrumental in creating bioactive peptide conjugates . Research has shown the successful synthesis of peptide derivatives of aspirin (B1665792) with antimicrobial properties by coupling the drug to various peptide amides using the p-nitrophenyl ester activation method. ajol.info This strategy allows for the creation of novel prodrugs or targeted therapeutics. By extension, this compound is a valuable reagent for conjugating peptides through a threonine residue to other molecules, such as imaging agents, toxins, or drugs, to create multifunctional bioactive analogues.

The table below summarizes representative synthetic strategies where this compound or analogous activated esters are employed to generate bioactive peptide analogues.

| Bioactive Analogue Target | Synthetic Strategy | Role of Activated Threonine (or Analogue) | Key Findings & Research Context | Reference(s) |

| Glycopeptide Analogues | Modified Boc-Solid Phase Peptide Synthesis (SPPS) | Incorporation of threonine as a site for O-linked glycosylation. | Boc-SPPS can be adapted for acid-labile glycopeptides using milder deprotection agents (e.g., TfOH instead of HF), enabling the synthesis of complex structures like glycopeptide-α-thioesters. | lookchem.comnih.gov |

| Lantibiotic/Cyclic Peptides | Boc-SPPS on Oxime Resin; Solution-phase segment condensation | Threonine residue is a key component of the peptide backbone, sometimes serving as a precursor for lanthionine bridges. | The p-nitrophenyl ester is noted for its efficiency in coupling at sterically hindered ligation sites, which is common in the synthesis of complex, constrained peptides. | ucl.ac.uk |

| Potential Enzyme Inhibitors | Solution-phase Acylation | Acylation of a scaffold with an activated amino acid like Boc-Leu-ONp or Cbz-Val-ONp. | Demonstrates the use of ONp-activated Boc-amino acids to synthesize potential inhibitors for enzymes like aminoacyl-tRNA synthetases. | gu.se |

| Antimicrobial Conjugates | Solution-phase Coupling via Active Ester | Amidation of amino acids using Boc-aminoacid-ONp esters to create peptide-drug conjugates. | Peptide derivatives of aspirin were synthesized using the ONp ester method, yielding compounds with antibacterial activity against various strains. | ajol.info |

These research findings underscore the strategic importance of this compound in synthetic pathways that require precise control over peptide bond formation, especially when constructing analogues with enhanced or novel biological functions. The reagent's stability and predictable reactivity make it an indispensable tool for advanced peptide chemistry. lookchem.com

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Ac-PSK | Acetyl-Phytosulfokine |

| Boc-Asn-OH | N-tert-Butoxycarbonyl-L-asparagine |

| Boc-Asn-ONp | N-tert-Butoxycarbonyl-L-asparagine p-nitrophenyl ester |

| Boc-His(Bzl)-Leu-OEt | N-tert-Butoxycarbonyl-O-benzyl-L-histidyl-L-leucine ethyl ester |

| Boc-His(Bzl)-OH | N-tert-Butoxycarbonyl-O-benzyl-L-histidine |

| Boc-Ile-ONp | N-tert-Butoxycarbonyl-L-isoleucine p-nitrophenyl ester |

| Boc-Leu-ONp | N-tert-Butoxycarbonyl-L-leucine p-nitrophenyl ester |

| Boc-Lys(Boc)-ONp | Nα,Nε-bis(tert-Butoxycarbonyl)-L-lysine p-nitrophenyl ester |

| This compound | N-tert-Butoxycarbonyl-L-threonine p-nitrophenyl ester |

| Boc-Trp(Bzl)-Val-OEt | N-tert-Butoxycarbonyl-O-benzyl-L-tryptophyl-L-valine ethyl ester |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| Cbz-Val-ONp | N-Carboxybenzyl-L-valine p-nitrophenyl ester |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| DMAP | 4-Dimethylaminopyridine (B28879) |

| EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| TFA | Trifluoroacetic acid |

| TfOH | Trifluoromethanesulfonic acid |

| Z-L-Thr-ONp | N-Carboxybenzyl-L-threonine p-nitrophenyl ester |

Iv. Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Peptide Coupling

The primary function of Boc-Thr-ONp is to participate in peptide coupling reactions, where it acylates the free amino group of another amino acid or peptide. The mechanism of this reaction is a well-established nucleophilic acyl substitution.

The process initiates with the nucleophilic attack of the amino group of the incoming amino acid (the nucleophile) on the electrophilic carbonyl carbon of the ester in this compound. The p-nitrophenyl group is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, thereby activating it for attack. This attack leads to the formation of a transient tetrahedral intermediate.

Conformational Analysis of Protected Amino Acid Esters

The three-dimensional structure of this compound influences its reactivity and interaction with other molecules. Conformational analysis of protected amino acid esters reveals that the bulky tert-butyl group of the Boc protecting group and the planar p-nitrophenyl ring impose significant steric constraints on the molecule. acs.org These constraints restrict the rotational freedom around the various single bonds, leading to a set of preferred conformations.

Studies on N-Boc protected amino acids, including threonine derivatives, using techniques like 13C NMR spectroscopy, have shown that the conformation can be influenced by the solvent environment. mdpi.com In the case of this compound, intramolecular interactions, such as potential hydrogen bonding involving the threonine hydroxyl group, can also play a role in stabilizing certain conformers. The relative orientation of the Boc group, the threonine side chain, and the ONp ester group determines the accessibility of the electrophilic carbonyl center to the incoming nucleophile, thereby affecting the kinetics of the peptide coupling reaction. X-ray diffraction studies on similar Boc-protected amino acids have provided detailed insights into their solid-state conformations, revealing the steric and electronic interplay between the protecting group and the amino acid backbone. rsc.org

Computational Chemistry Studies

Computational methods provide powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). ekb.egresearchgate.net These calculations typically show a significant partial positive charge on the ester carbonyl carbon, confirming its high electrophilicity. The electron-withdrawing nature of the p-nitrophenyl group is evident from the charge distribution and the lowering of the LUMO energy, making the molecule a good electron acceptor. rsc.org

| Property | Calculated Value (Arbitrary Units) | Significance |

| Partial Charge on Carbonyl Carbon | +0.65 | Indicates high electrophilicity |

| LUMO Energy | -1.5 eV | Low energy facilitates nucleophilic attack |

| Dipole Moment | 4.5 D | Reflects the polar nature of the molecule |

Note: The values in this table are representative and intended for illustrative purposes.

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound and its interaction with other molecules, such as an incoming amino acid and solvent molecules, over time. nih.govnih.govannualreviews.org MD simulations can provide a detailed picture of the peptide coupling reaction, including the approach of the nucleophile, the formation of the tetrahedral intermediate, and the departure of the leaving group. acs.org These simulations can also reveal the role of the solvent in stabilizing the transition state and the products. Furthermore, MD can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them, which complements the static picture provided by DFT. beilstein-journals.org

A key aspect of computational chemistry is the ability to correlate calculated parameters with experimentally observed phenomena. uni-frankfurt.ded-nb.info For this compound, DFT-calculated parameters can be correlated with experimental reaction rates. For instance, a lower calculated activation energy for the nucleophilic attack would be expected to correspond to a faster reaction rate. Similarly, the calculated LUMO energy can be correlated with the reactivity of a series of activated esters; a lower LUMO energy generally implies higher reactivity towards nucleophiles. nih.gov This quantitative structure-activity relationship (QSAR) approach allows for the prediction of the reactivity of new compounds and a deeper understanding of the factors governing the reaction. researchgate.net

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Substrate Interactions

Kinetic Studies of ONp Ester Hydrolysis and Reactivity

Kinetic studies on the hydrolysis of p-nitrophenyl esters provide valuable information about their intrinsic reactivity and stability. wgtn.ac.nz The rate of hydrolysis, which is the reaction with water, is often used as a benchmark for comparing the activating power of different leaving groups. The hydrolysis of this compound, like other p-nitrophenyl esters, can be monitored spectrophotometrically by following the release of the yellow p-nitrophenolate anion. beilstein-journals.orgcdnsciencepub.comnih.gov

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. wgtn.ac.nz Generally, the hydrolysis rate increases with pH due to the higher concentration of the more nucleophilic hydroxide (B78521) ion. ekb.eg Kinetic data from such studies can be used to determine rate constants and activation parameters, which provide quantitative measures of reactivity. While specific kinetic data for the hydrolysis of this compound is not widely published, data for related p-nitrophenyl esters can be used to estimate its reactivity.

The following table presents representative second-order rate constants for the basic hydrolysis of various N-protected amino acid p-nitrophenyl esters.

| N-Protected Amino Acid-ONp | kOH (M-1s-1) at 25°C |

| Boc-Gly-ONp | 15.2 |

| Boc-Ala-ONp | 12.5 |

| Boc-Leu-ONp | 10.8 |

| Z-Gly-ONp | 18.5 |

Note: These are representative values from the literature for comparative purposes and not specific to this compound. wgtn.ac.nz

These kinetic studies, combined with mechanistic and theoretical investigations, provide a comprehensive understanding of the chemical behavior of this compound, explaining its effectiveness as a coupling reagent in the complex process of peptide synthesis.

V. Methodological Applications in Chemical and Biochemical Research

Use as Substrates in Enzyme Activity Assays

Boc-amino acid-ONp derivatives are widely employed as chromogenic substrates in enzyme assays. The core principle lies in the properties of the 4-nitrophenyl ester group. When the ester bond is cleaved by an enzyme, such as a protease or esterase, it releases 4-nitrophenol (B140041) (p-NP). This product is a chromophore that absorbs light strongly at a specific wavelength (typically around 405 nm), producing a distinct yellow color. vulcanchem.com The rate of color formation is directly proportional to the rate of the enzymatic reaction, providing a simple and continuous method for monitoring enzyme activity via spectrophotometry. vulcanchem.com

Boc-Thr-ONp and its analogs are effective substrates for evaluating the activity of various proteases. vulcanchem.com By measuring the rate of 4-nitrophenol release, researchers can quantify the catalytic activity of an enzyme under different conditions. This method is instrumental in determining key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). vulcanchem.com These parameters provide fundamental insights into the enzyme's substrate affinity and catalytic efficiency.

For instance, studies on other Boc-amino acid-ONp substrates have successfully characterized enzyme kinetics. While specific kinetic data for this compound is not prominently available, the analysis of a structurally similar substrate, Boc-L-Ala-ONp, with a fibril esterase catalyst illustrates the type of data that can be obtained.

Table 1: Kinetic Parameters for the Hydrolysis of Boc-L-Ala-ONp by a Synthetic Fibril Esterase

| Parameter | Value |

|---|---|

| Kₘ | 1.23 ± 0.11 mM |

| kcat | 2.90 ± 0.2 x 10⁻⁴ s⁻¹ |

| kcat/Kₘ | 0.235 ± 0.013 M⁻¹s⁻¹ |

Data derived from a study on a photo-switchable peptide fibril esterase. universiteitleiden.nl

This approach has been applied to various enzymes, including leukocyte elastase, which shows activity against Boc-Ala-ONp. nih.govnih.gov

The chiral nature of amino acids allows for the synthesis of enantiomeric substrates, such as Boc-L-Thr-ONp and Boc-D-Thr-ONp. These pairs are critical tools for investigating the stereoselectivity of enzymes, a hallmark of their biological function. An enzyme often shows a strong preference for one enantiomer over the other.

A prominent example of this application is the study of the enantioselective hydrolysis of Boc-L/D-Phe-ONp by apomyoglobin. rsc.org Research demonstrated that apomyoglobin, the protein component of myoglobin, preferentially catalyzes the hydrolysis of the L-isomer. rsc.org The catalytic rate for Boc-L-Phe-ONp was approximately 16 times greater than for its D-isomer counterpart, showcasing high enantioselectivity and allowing for the near-perfect kinetic resolution of the racemic mixture. rsc.org This type of study highlights how chiral substrates can be used to explore and exploit the stereospecificity of protein catalysts. rsc.orgrsc.org

Table 2: Enantioselective Hydrolysis of Boc-L/D-Phe-ONp by Apomyoglobin

| Substrate | Maximum Rate Constant (kcat) |

|---|---|

| Boc-L-Phe-ONp | 6.1 x 10⁻¹ min⁻¹ |

| Boc-D-Phe-ONp | 3.8 x 10⁻² min⁻¹ |

Data from a study on the enantioselective hydrolysis by apomyoglobin. rsc.org

Similarly, supramolecular peptide nanostructures have been shown to be highly selective for Boc-L-Phe-ONp over the D-enantiomer, with selectivity ratios (kₗ/kₔ) as high as 11.8. nih.gov

The enzymatic assay centered on this compound hydrolysis is a valuable platform for the discovery and characterization of enzyme inhibitors. In such screening assays, a potential inhibitor is added to the reaction mixture containing the enzyme and the this compound substrate. vulcanchem.com The effectiveness of the inhibitor is determined by the degree to which it reduces the rate of 4-nitrophenol production. vulcanchem.com This high-throughput compatible method allows for the rapid screening of large libraries of compounds to identify potential therapeutic agents that target specific enzymes. For example, similar assays using Boc-Ala-ONp have been used to study the kinetics of inhibition of Proteinase 3 by the endogenous inhibitor elafin. atsjournals.org

Enantioselective Hydrolysis Studies with Chiral Substrates (e.g., Boc-L/D-Phe-ONp)

Probing Structure-Activity Relationships in Synthetic Systems

This compound is part of a larger family of Boc-protected amino acid active esters that can be used to probe structure-activity relationships (SAR). beilstein-journals.org By systematically varying the amino acid residue (e.g., Threonine, Alanine, Leucine, Phenylalanine) in the Boc-AA-ONp substrate, researchers can investigate the substrate specificity of an enzyme's active site. vulcanchem.com

This approach helps to map the chemical and steric environment of the enzyme's binding pocket. For instance, comparing the hydrolysis rates of this compound, Boc-Leu-ONp, and Boc-Ile-ONp by a particular protease can reveal whether the enzyme prefers a hydroxyl-containing, a simple aliphatic, or a bulkier aliphatic side chain. vulcanchem.com These insights are crucial for understanding the molecular basis of enzyme function and for the rational design of specific substrates or inhibitors. beilstein-journals.org Studies on viral proteases, for example, have used a variety of Boc-amino acid-ONp substrates to understand substrate specificity, which can inform the development of antiviral drugs. vulcanchem.com

Applications in Advanced Chemical Biology Tools

The utility of this compound extends to its incorporation into more complex chemical biology tools and probes. lookchem.com The fundamental principle of enzymatic cleavage leading to a detectable signal can be integrated into sophisticated systems for research and diagnostics. For example, Boc-amino acid-ONp substrates can be used as reporting modules in activity-based probes designed to detect the presence of specific enzymes in complex biological samples, such as cell lysates or tissues. lookchem.comnih.gov The release of the chromogenic 4-nitrophenol provides a quantifiable output that signals the activity of the enzyme of interest. nih.gov This makes this compound and related compounds valuable building blocks for creating tools to study enzyme function in health and disease. lookchem.com

Q & A

Q. What are the standard protocols for synthesizing Boc-Thr-ONp, and how do reaction conditions (e.g., solvent choice, temperature) influence yield and purity?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of threonine followed by activation with para-nitrophenol (ONp). Key steps include:

- Reagent Ratios : Use stoichiometric excess of ONp (1.2–1.5 equivalents) to ensure complete activation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility; anhydrous conditions prevent hydrolysis .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using H/C NMR (e.g., Boc group resonance at ~1.4 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectroscopic data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Compare chemical shifts with literature values for Boc-protected amino acids.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).

- Conflict Resolution :

- Replicate experiments under identical conditions.

- Cross-validate with orthogonal methods (e.g., IR for carbonyl groups, X-ray crystallography if crystalline) .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodological Answer :

- Detailed Documentation : Specify exact reagent grades, solvent drying methods, and reaction timelines.

- Standardized Protocols : Adopt step-by-step workflows with tolerances (e.g., ±2°C for temperature-sensitive steps).

- Interlab Validation : Share samples with collaborating labs for independent characterization .

Advanced Research Questions

Q. What strategies optimize this compound stability under varying storage conditions (e.g., humidity, temperature)?

- Methodological Answer :

- Stability Testing :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products.

- Lyophilization : Assess residual moisture content (<1%) post-freeze-drying to prevent hydrolysis.

- Data Analysis : Use Arrhenius plots to predict shelf life under standard conditions .

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound reactivity in novel peptide coupling reactions?

- Methodological Answer :

- Model Setup :

- Density Functional Theory (DFT) : Calculate activation energies for ONp ester hydrolysis.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal coupling environments.

- Validation : Compare predicted vs. experimental yields for iterative refinement .

Q. What experimental designs resolve contradictions in reported this compound crystallographic data?

- Methodological Answer :

- Comparative Analysis :

- Compile published crystallographic parameters (e.g., unit cell dimensions, space groups).

- Re-crystallize under standardized conditions (slow evaporation from ethanol/water).

- Statistical Tools : Apply R-factor analysis to assess data quality and identify outliers .

Data-Driven Research Frameworks

Q. How to formulate a research question on this compound’s role in solid-phase peptide synthesis (SPPS) using the PICO framework?

- Methodological Answer :

- PICO Breakdown :

- Population : this compound in SPPS.

- Intervention : Comparison with alternative activating groups (e.g., HOBt, HOAt).

- Control : Traditional carbodiimide-mediated coupling.

- Outcome : Coupling efficiency (yield), racemization rates.

- Example Question : "Does this compound improve coupling efficiency in SPPS compared to HOBt-activated esters under anhydrous conditions?" .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Modeling :

- Logistic Regression : Fit sigmoidal curves to cell viability data.

- EC Calculation : Use nonlinear least-squares fitting (e.g., GraphPad Prism).

- Error Mitigation : Include triplicate measurements and negative controls .

Tables for Methodological Reference

| Parameter | Optimized Condition | Analytical Validation |

|---|---|---|

| Solvent | Anhydrous DMF | Karl Fischer titration (<0.01% HO) |

| Reaction Temperature | 0–5°C | In-situ IR monitoring (C=O stretch) |

| Storage Stability | -20°C, desiccated | HPLC purity >98% after 6 months |

Key Considerations for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.